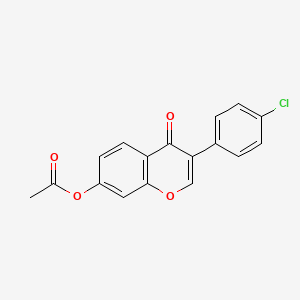

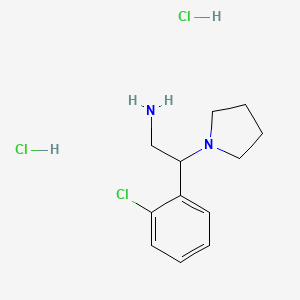

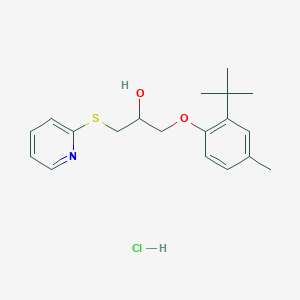

![molecular formula C19H21ClFN3O2S B2838002 N-(2-(dimethylamino)ethyl)-4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216865-14-3](/img/structure/B2838002.png)

N-(2-(dimethylamino)ethyl)-4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of benzamide and benzothiazole, which are both important structures in medicinal chemistry . Benzamides and benzothiazoles have been found in many biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

Synthesis Analysis

While specific synthesis methods for this compound were not found, benzamide and benzothiazole derivatives are often synthesized by coupling substituted 2-amino benzothiazoles with various acids . The intermediate compounds are then treated with different reagents to yield the final derivatives .Applications De Recherche Scientifique

Antimicrobial and Anticancer Agents

- Antimicrobial and Anticancer Activities : Benzothiazole derivatives, including compounds with structures similar to N-(2-(dimethylamino)ethyl)-4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride, have been synthesized and tested for their antimicrobial and anticancer potentials. For instance, studies have shown that certain benzothiazole acylhydrazones exhibit promising anticancer activity against a range of cancer cell lines, highlighting the structural versatility of benzothiazoles in medicinal chemistry as potential anticancer agents (Osmaniye et al., 2018).

Corrosion Inhibitors

- Corrosion Inhibition : Benzothiazole derivatives have been evaluated for their effectiveness as corrosion inhibitors, protecting materials such as carbon steel in corrosive environments. This application is critical in extending the lifespan of materials used in industrial applications (Hu et al., 2016).

Molecular Recognition

- Recognition of Hydrophilic Compounds : Certain benzothiazole-related compounds have been investigated for their ability to selectively recognize and bind hydrophilic amino and N,N-dimethylamino compounds. This selective recognition is significant for applications in sensing and separation technologies, where specific molecular interactions are required (Sawada et al., 2000).

Enzymatic Substrates

- Synthesis of Enzymatic Substrates : The versatility of benzothiazole derivatives in the synthesis of various substituted amino acid derivatives, including enzymatic substrates, demonstrates their utility in biochemical studies and drug development processes. This includes the efficient coupling of conjugated carboxylic acids with amino acids to produce significant yields of desired products (Brunel et al., 2005).

Fluoroionophores

- Development of Fluoroionophores : Research into benzothiazole derivatives for creating fluoroionophores capable of chelating metal ions like Zn^2+ highlights their potential in environmental monitoring and biochemical assays. Such compounds can selectively interact with specific metal ions, enabling their detection and quantification (Hong et al., 2012).

Propriétés

IUPAC Name |

N-[2-(dimethylamino)ethyl]-4-fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O2S.ClH/c1-22(2)10-11-23(18(24)13-4-6-14(20)7-5-13)19-21-16-12-15(25-3)8-9-17(16)26-19;/h4-9,12H,10-11H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFUITWMQIIRSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=CC=C(C=C3)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

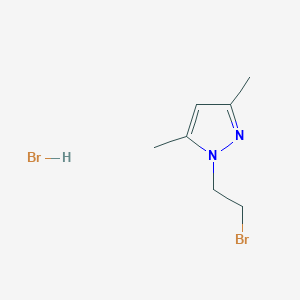

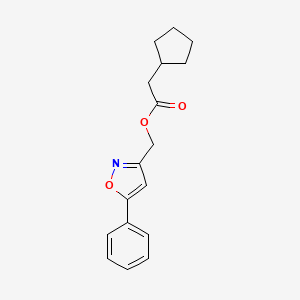

![N-(4-chlorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2837923.png)

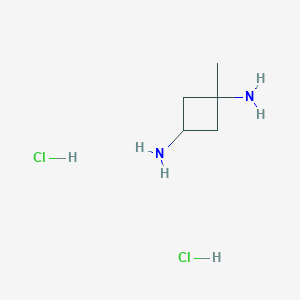

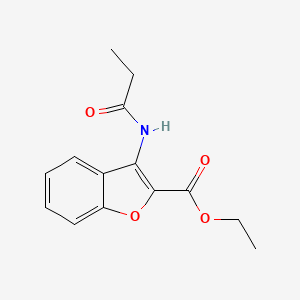

![N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide](/img/structure/B2837925.png)

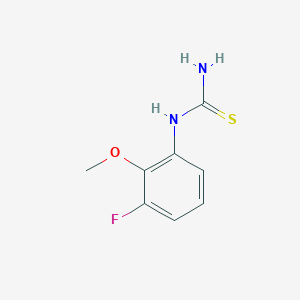

![3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2837932.png)

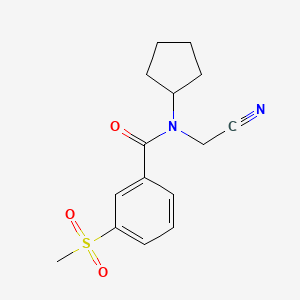

![2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE](/img/structure/B2837942.png)